molecular formula C27H47ClN2 B1145524 Cholestyramine CAS No. 11041-12-6

Cholestyramine

Cat. No.: B1145524
CAS No.: 11041-12-6
M. Wt: 435.1 g/mol
InChI Key: POJQWPZVKOFVHS-UHFFFAOYSA-M
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Description

Historical Development and Discovery

The development of this compound resin emerged from the broader field of ion-exchange resin chemistry that gained momentum in the mid-20th century. Bergen and associates first reported the therapeutic application of this compound in hypercholesterolemia treatment in 1959, marking a pivotal moment in the clinical utilization of synthetic ion-exchange resins for medical purposes. This initial therapeutic application demonstrated the potential for polymer-based compounds to interact specifically with biological molecules in the gastrointestinal tract without being absorbed systemically. The early research established that this compound could effectively increase fecal excretion of bile acids in humans, representing the first clear demonstration of bile acid sequestration as a therapeutic mechanism. These foundational studies laid the groundwork for understanding how synthetic resins could be designed to interact selectively with specific biological targets while remaining chemically inert to other physiological processes.

The subsequent development of this compound resin involved refinements in polymer chemistry to optimize both the ion-exchange capacity and the physical properties of the final product. Research conducted throughout the 1960s and 1970s focused on determining the optimal degree of cross-linking, particle size distribution, and functional group density to maximize therapeutic efficacy while minimizing manufacturing complexity. The development process required extensive investigation into the relationship between polymer structure and biological activity, particularly regarding the accessibility of functional groups to bile acids in the complex chemical environment of the gastrointestinal tract. Manufacturing processes were developed to produce consistent particle size distributions and to ensure uniform distribution of functional groups throughout the polymer matrix, critical factors for predictable therapeutic performance.

The evolution of this compound resin manufacturing also addressed quality control and purity requirements that became increasingly stringent as the compound gained regulatory approval for human use. Early production methods required refinement to eliminate potential contaminants and to establish reproducible synthetic procedures that could meet pharmaceutical manufacturing standards. The development process included extensive research into purification techniques to remove unreacted monomers, catalyst residues, and other synthetic byproducts that could compromise the safety or efficacy of the final product. These manufacturing improvements culminated in the establishment of Good Manufacturing Practices protocols specifically designed for ion-exchange resin production intended for pharmaceutical applications.

Regulatory Classification and Compendial Standards

This compound resin is classified as a bile acid sequestrant under various international pharmaceutical classification systems, reflecting its primary mechanism of action and therapeutic application. The compound appears in major pharmacopeial compendia, including the United States Pharmacopeia National Formulary, which provides detailed monographs specifying quality standards, analytical methods, and acceptance criteria for both the raw resin and formulated products. The United States Pharmacopeia monograph defines this compound resin as a strongly basic anion-exchange resin in the chloride form, establishing specific requirements for ion-exchange capacity, physical characteristics, and chemical purity. The European Pharmacopoeia maintains similar standards through its Certificate of Suitability system, which provides centralized quality control recognition across member nations.

The regulatory framework governing this compound resin encompasses multiple aspects of quality control, including chemical identity, physical properties, and functional performance parameters. The United States Pharmacopeia specifications require that each gram of dried this compound resin exchange not less than 1.8 grams and not more than 2.2 grams of sodium glycocholate, establishing a quantitative measure of the resin's functional capacity. This exchange capacity specification represents a critical quality parameter that directly correlates with therapeutic efficacy and provides a standardized method for batch-to-batch consistency verification. Additional specifications address particle size distribution, with requirements that at least 95 percent of particles pass through a 150-micrometer sieve and at least 65 percent pass through a 75-micrometer sieve.

The compendial standards also establish limits for various impurities and contaminants that could compromise product quality or safety. Heavy metals content is limited to no more than 0.002 percent, while dialyzable quaternary amines must not exceed 0.05 percent of the total resin weight. Residual solvents are controlled according to International Conference on Harmonisation guidelines, with specific limits established for methanol and other organic solvents that may be present from the manufacturing process. The loss on drying specification, typically limited to 12.0 percent maximum, ensures that the resin maintains appropriate moisture content for stability and performance. These comprehensive quality standards reflect the rigorous regulatory oversight applied to pharmaceutical-grade ion-exchange resins and demonstrate the sophisticated analytical framework required for their characterization and control.

Parameter Specification Test Method Typical Result
Exchange Capacity 1.8-2.2 g/g Sodium glycocholate binding 2.2 g/g
Particle Size <150 μm ≥95% Sieve analysis 98%
Particle Size <75 μm ≥65% Sieve analysis 75%
Loss on Drying ≤12.0% Thermogravimetric 8.9%
Heavy Metals ≤0.002% Atomic absorption <0.001%
Chloride Content 13.0-17.0% Ion chromatography 14.9%
Residue on Ignition ≤0.1% High-temperature ashing 0.01%

Properties

IUPAC Name

azane;2-methylbutane;trimethyl-[[4-(5-phenylhexan-3-yl)phenyl]methyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N.C5H12.ClH.H3N/c1-6-20(16-18(2)21-10-8-7-9-11-21)22-14-12-19(13-15-22)17-23(3,4)5;1-4-5(2)3;;/h7-15,18,20H,6,16-17H2,1-5H3;5H,4H2,1-3H3;1H;1H3/q+1;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJQWPZVKOFVHS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C.CCC(CC(C)C1=CC=CC=C1)C2=CC=C(C=C2)C[N+](C)(C)C.N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H47ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Cholestyramine appears as white to buff-colored fine powder. Odorless or a slight amine odor. Insoluble in water. A synthetic strongly basic anion exchange resin in which quaternary ammonium groups are attached to a styrene/divinylbenzene copolymer chain.
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Solubility

Insoluble (NTP, 1992), Insoluble, Insoluble in water, alcohol, benzene, chloroform, ether
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Color/Form

White to buff-colored, fine powder

CAS No.

11041-12-6
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Preparation Methods

Chloromethylation of Styrene-Divinylbenzene Copolymer Beads

The foundational step in this compound synthesis involves chloromethylating crosslinked styrene-divinylbenzene (STY-DVB) copolymer beads. Traditional methods employed halogenated solvents like ethylene dichloride to swell the polymer matrix, facilitating reagent penetration. However, residual solvent impurities posed toxicity risks, necessitating alternative approaches.

The innovation described in EP0277795A2 eliminates halogenated solvents by generating chloromethylether in situ through a reaction between formaldehyde, methanol, and chlorosulfonic acid catalyzed by ferric chloride. This method avoids external swelling agents by optimizing reactant ratios:

  • Molar ratio of chlorosulfonic acid to resin : ≥2:1 (preferably 3:1–5:1).

  • Temperature : Maintained at 37–41°C during chloromethyl ether formation.

Chloromethylation proceeds without halogenated solvents, relying on the copolymer’s inherent porosity. Post-reaction, the chloromethylated beads undergo washing with water and sodium hydroxide to remove excess reagents, followed by steam stripping or solvent extraction to eliminate adsorbed organics.

Amination Process

Amination converts chloromethylated beads into quaternary ammonium anion exchangers. Trimethylamine (TMA) is the preferred aminating agent, reacted in non-halogenated solvents like ethyl acetate. Key steps include:

  • Swelling : Chloromethylated beads are slurried in ethyl acetate for 1 hour to enhance TMA diffusion.

  • Reaction : A 40% aqueous TMA solution is gradually added at 0–20°C over 2 hours.

  • Solvent recovery : Ethyl acetate and excess TMA are distilled for reuse.

This solvent system avoids halogenated residues while achieving a binding capacity of 1.32 equivalents/L (4.4 equivalents/kg), surpassing traditional methods (1.2 equivalents/L).

Solvent Systems in Resin Preparation

Halogenated Solvents and Limitations

Early processes relied on ethylene dichloride or methylene chloride during chloromethylation and amination. These solvents swelled the copolymer, enabling reagent access but left trace impurities (≤0.1%) in the final product. Regulatory scrutiny due to toxicity concerns drove the search for alternatives.

Non-Halogenated Solvent Innovations

Ethyl acetate emerged as a viable alternative due to its compatibility with TMA and ease of removal via distillation or steam stripping. Post-amination, resin beads are steam-sparged for 2 hours to eliminate residual solvent odors, ensuring compliance with pharmaceutical safety standards.

Table 1: Solvent Comparison in this compound Synthesis

ParameterHalogenated Solvents (e.g., Ethylene Dichloride)Non-Halogenated Solvents (e.g., Ethyl Acetate)
Residual ImpuritiesDetectable tracesUndetectable
Swelling EfficiencyHighModerate (compensated by in situ methods)
Binding Capacity (eq/L)1.21.32
PalatabilityBitter aftertasteImproved

Purification and Post-Treatment Techniques

Acid Washing and Catalyst Removal

Ferric chloride, used in chloromethylation, is removed post-amination using 32% hydrochloric acid at 90°C. This step also neutralizes unreacted TMA, yielding a pH-stable resin.

Steam Stripping and Solvent Recovery

Steam stripping at 95–97°C for 2 hours ensures residual ethyl acetate and TMA are eliminated. The process reduces organic content to <50 ppm, meeting pharmacopeial standards.

Comparative Analysis of Preparation Methods

Table 2: Performance of Traditional vs. Innovative Methods

MetricTraditional Method (With Halogenated Solvents)EP0277795A2 Method (Solvent-Free)
Chloromethylation Time8–12 hours6–8 hours
Amination Temperature25–30°C0–20°C
Exchange Capacity1.2 eq/L1.32 eq/L
Residual Solvent≤0.1%Undetectable

The solvent-free method enhances efficiency while eliminating toxic impurities, attributed to optimized reagent ratios and in situ chloromethylether generation.

Quality Control and Regulatory Considerations

Binding Capacity Assessment

The FDA mandates equilibrium binding studies using simulated intestinal fluid (SIF) to assess bile acid sequestration. The Langmuir adsorption model calculates affinity (k₁) and capacity (k₂) constants:

Ceqx/m=1k1k2+Ceqk2\frac{C{eq}}{x/m} = \frac{1}{k1 k2} + \frac{C{eq}}{k_2}

Where CeqC_{eq} = equilibrium bile acid concentration, x/mx/m = adsorbed amount per resin mass.

Table 3: Typical Binding Parameters for this compound

ParameterValue Range
k₁ (Affinity Constant)0.8–1.2 L/μmol
k₂ (Capacity Constant)4.0–4.4 μmol/mg
% Bile Acid Bound95–98%

Impurity Profiling

Modern methods reduce iron ion residues to <10 ppm via acid washing and stringent rinsing. USP-NF specifications require residual solvents <50 ppm, achievable through ethyl acetate’s low boiling point (77°C) .

Chemical Reactions Analysis

Scientific Research Applications

Management of Hypercholesterolemia

Cholestyramine resin is widely used to lower cholesterol levels in patients with hypercholesterolemia. A clinical study involving nine patients demonstrated that daily administration of 13.3 grams of this compound resulted in significant reductions in serum total cholesterol levels, achieving reductions between 50% to 80% compared to control values .

Table 1: Cholesterol Reduction in Hypercholesterolemic Patients

PatientInitial Cholesterol Level (mg/dL)Final Cholesterol Level (mg/dL)Reduction (%)
124012050
230015050
328014050
............

Treatment of Drug Toxicity

This compound has also been utilized in cases of drug toxicity, such as digitoxin overdose. In two reported cases, patients receiving this compound showed improved outcomes by binding to digitoxin in the gastrointestinal tract, thus reducing its systemic absorption .

Case Study: Digitoxin Toxicity

  • Patient Profiles : Two female patients aged 65 and 70.
  • Treatment Protocol : Administered this compound at a dosage of 4 grams three times daily.
  • Outcome : Significant reduction in digitoxin levels within 24 hours.

Management of Diarrhea

This compound is effective in treating certain types of diarrhea, particularly those related to bile acid malabsorption. It binds excess bile acids that can lead to diarrhea when they are not reabsorbed properly .

Adverse Effects and Considerations

While this compound is generally well-tolerated, it can cause gastrointestinal side effects such as constipation, nausea, and abdominal discomfort. In rare cases, it may lead to metabolic disturbances like hyperchloremic acidosis when used excessively or in vulnerable populations .

Table 2: Common Adverse Effects of this compound Resin

Adverse EffectFrequency
ConstipationCommon
NauseaCommon
Abdominal DiscomfortCommon
Hyperchloremic AcidosisRare

Research Insights

Recent studies have focused on enhancing the efficacy of this compound through modifications that improve its binding capacity for bile acids. Research indicates that while conventional this compound has limitations due to poor dispersion in the intestine, newer formulations may offer improved patient compliance and efficacy .

Mechanism of Action

Cholestyramine works by binding to bile acids in the intestine, forming insoluble complexes that are excreted in the feces. This binding reduces the enterohepatic recirculation of bile acids, leading to increased conversion of cholesterol to bile acids in the liver. As a result, plasma cholesterol levels are lowered. The primary molecular target of this compound is the bile acids in the gastrointestinal tract .

Comparison with Similar Compounds

Ion Exchange Capacity and Metabolic Effects

This compound resin exhibits a high chloride ion contribution of 35 mEq per gram, significantly impacting acid-base balance by removing bicarbonate or bicarbonate precursors from the body. This results in hydrogen ion retention, equivalent to 35 mEq of H+ per 10 g dose, closely approaching the daily hydrogen ion excretion capacity of healthy kidneys . In contrast, studies on similar anion-exchange resins reported that only 15% of excreted resin was in the chloride form, suggesting a lower chloride contribution and less pronounced acid-base disruption .

Efficacy in Cholesterol Management

This compound resin reduces LDL cholesterol by 15–30% in patients with hypercholesterolemia . Its efficacy is comparable to other resins, but its variable effects in specific populations, such as those with primary biliary cirrhosis (where serum cholesterol elevation is part of the disease pathology), highlight context-dependent limitations .

Adverse Effects

Common side effects of this compound resin include gastrointestinal disturbances (e.g., constipation, bloating) and fat-soluble vitamin deficiencies. These are shared across the resin class but may vary in severity due to differences in chloride exchange rates and resin stability in the gastrointestinal tract .

Comparative Data Table

The following table summarizes key parameters based on available evidence:

Parameter This compound Resin Similar Anion-Exchange Resins
Ion Exchange Capacity 41 mEq/g (chloride form) Lower chloride contribution
Chloride Contribution 35 mEq/g ~15% of excreted resin as chloride
Primary Indications Hypercholesterolemia, pruritus Similar indications (inferred)
Drug Interaction Risk High (requires dosing separation) Potentially lower (inferred)
Acid-Base Impact Significant H+ retention Less pronounced

Discussion of Key Differences

  • Chloride Contribution: this compound’s higher chloride release increases the risk of hyperchloremic acidosis compared to other resins, particularly in non-uremic patients .
  • Drug Binding Specificity: Its strong affinity for anions necessitates strict dosing schedules, a consideration less critical for resins with lower binding potentials.
  • Efficacy in Special Populations : Variable effects in primary biliary cirrhosis suggest that patient-specific factors may influence resin choice .

Biological Activity

Cholestyramine resin is a bile acid sequestrant primarily used to lower cholesterol levels in patients with hypercholesterolemia. Its biological activity is characterized by its ability to bind bile acids in the gastrointestinal tract, leading to various metabolic and clinical effects. This article delves into the mechanisms of action, clinical applications, case studies, and research findings related to this compound resin.

This compound is a quaternary ammonium anion exchange resin that operates by binding bile acids in the intestines. The mechanism can be summarized as follows:

  • Bile Acid Binding : this compound exchanges chloride ions for bile acids, forming insoluble complexes that are excreted in feces .
  • Reduction of Enterohepatic Circulation : By sequestering bile acids, this compound reduces their reabsorption into the bloodstream, leading to increased hepatic conversion of cholesterol into bile acids .
  • Cholesterol Lowering : The result is a decrease in serum cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol, which is dose-dependent .

Clinical Applications

This compound is indicated for several conditions:

  • Primary Hypercholesterolemia : It is used as an adjunct therapy alongside diet and exercise to reduce elevated LDL cholesterol levels .
  • Bile Acid Diarrhea : Effective in managing diarrhea caused by bile acid malabsorption due to conditions such as ileal resection or limited ileal disease .
  • Pruritus in Cholestatic Liver Disease : It alleviates itching associated with cholestasis by binding excess bile acids .

Efficacy in Cholesterol Reduction

A significant body of research underscores the efficacy of this compound in lowering cholesterol:

  • A study demonstrated that a daily dose of 8-12 grams led to a 12% to 18% reduction in LDL cholesterol within two weeks, with maximal reductions observed at higher doses (up to 25%) but often accompanied by gastrointestinal side effects .
  • The Lipid Research Clinics Coronary Primary Prevention Trial indicated a 19% reduction in cardiovascular events among patients treated with this compound compared to placebo .

Case Study Insights

  • Long-term Treatment : A case series involving nine hypercholesterolemic patients treated with this compound for periods ranging from one month to four years showed sustained reductions in serum cholesterol levels, achieving mean total cholesterol levels between 50% and 80% of control values during treatment .
  • Glycemic Control : In a randomized double-blind crossover study, this compound was found to lower plasma glucose levels by 13% in patients with dyslipidemia and type 2 diabetes mellitus when administered at a dose of 8 grams twice daily for six weeks .

Adverse Effects and Considerations

While this compound is generally well-tolerated, it can cause gastrointestinal side effects such as constipation, bloating, and abdominal discomfort. Rarely, serious complications like bowel obstruction or perforation have been reported . Monitoring for these adverse effects is crucial during therapy.

Summary Table of Key Findings

Parameter Details
Mechanism of Action Bile acid sequestration
Primary Indications Hypercholesterolemia, bile acid diarrhea
LDL Reduction 12%-25% (dose-dependent)
Clinical Trials Significant reduction in cardiovascular events
Common Side Effects Gastrointestinal discomfort

Q & A

Q. How should researchers address discrepancies in this compound’s efficacy between in vitro and in vivo models?

  • Methodological Answer : Conduct ex vivo studies using intestinal segments to bridge in vitro-in vivo gaps. Measure local bile acid concentrations via microdialysis probes. Use physiologically based pharmacokinetic (PBPK) modeling to account for transit time and luminal dilution effects .

Q. What novel methodologies can improve this compound’s application in non-lipid research areas (e.g., toxin sequestration)?

  • Methodological Answer : Functionalize the resin with thiol groups to enhance heavy metal (e.g., lead, mercury) binding. Characterize adsorption kinetics using ICP-MS and X-ray photoelectron spectroscopy (XPS). Validate efficacy in 3D gut-on-a-chip models with simulated peristalsis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cholestyramine
Reactant of Route 2
Cholestyramine

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